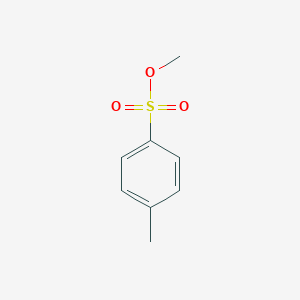
Methyl p-toluenesulfonate
Cat. No. B166302
Key on ui cas rn:
80-48-8
M. Wt: 186.23 g/mol
InChI Key: VUQUOGPMUUJORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08269038B2
Procedure details


To a suspension of p-toluenesulfonic acid dihydrate (10 g, 0.05 mol) in methylene chloride (50 mL), diphenylamine (10.8 g, 0.06 mol) was added dropwise, and the mixture was reacted at room temperature for 1 hour. After completion of the reaction, the solvent was evaporated to dryness under the reduced pressure to obtain a crude product containing diphenylammonium p-toluenesulfonate salt. To a suspension of this crude product (5 g, 0.011 mol) in cyclohexane (50 mL), dimethyl sulfate (3.0 g, 0.023 mol) was added, and the mixture was reacted at 80° C. for 2 hours. The reaction liquid was condensed under the reduced pressure to obtain the desired product of methyl p-toluenesulfonate. Quantitative analysis by 1H-NMR showed a conversion rate of 63%.
Name
p-toluenesulfonic acid dihydrate
Quantity
10 g
Type
reactant
Reaction Step One



Name
diphenylammonium p-toluenesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
O.O.[C:3]1([CH3:13])[CH:8]=[CH:7][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:5][CH:4]=1.[C:14]1(NC2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.C1([NH2+]C2C=CC=CC=2)C=CC=CC=1.S(OC)(OC)(=O)=O>C(Cl)Cl.C1CCCCC1>[C:3]1([CH3:13])[CH:4]=[CH:5][C:6]([S:9]([O:12][CH3:14])(=[O:10])=[O:11])=[CH:7][CH:8]=1 |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
p-toluenesulfonic acid dihydrate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
diphenylammonium p-toluenesulfonate salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C1(=CC=CC=C1)[NH2+]C1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted at room temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated to dryness under the reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted at 80° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed under the reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

